3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11-Trithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde is a complex organic compound characterized by its unique tricyclic structure containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable diene and a sulfur-containing reagent, the tricyclic structure can be formed via a Diels-Alder reaction followed by sulfur insertion.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions. One common method is the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient formylation reagents. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,7,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the sulfur atoms. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols) in polar solvents.
Major Products
Oxidation: 3,7,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carboxylic acid.
Reduction: 3,7,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly those containing sulfur atoms.
Medicinal Chemistry: The compound’s unique structure and reactivity make it a candidate for drug discovery and development, particularly for targeting sulfur-containing enzymes.
Materials Science: Its tricyclic structure and sulfur content make it of interest for the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study the interactions of sulfur-containing molecules with biological systems.
Mechanism of Action
The mechanism of action of 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the aldehyde group can form Schiff bases with amine groups in proteins, leading to changes in protein structure and function.
Comparison with Similar Compounds
Similar Compounds
3,7,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,7,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-methanol: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
3,7,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carboxylic acid: Contains a carboxylic acid group, making it more acidic and suitable for different types of reactions.
Uniqueness
The presence of the aldehyde group in 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde makes it uniquely reactive compared to its analogs. This reactivity allows it to participate in a wider range of chemical reactions, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4OS3/c10-4-5-3-7-9(12-5)8-6(13-7)1-2-11-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYKEHOEKJLPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC3=C2SC(=C3)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.